molecular formula C14H9FN2O B2763624 2-(4-Fluorophenoxy)quinoxaline CAS No. 223592-22-1

2-(4-Fluorophenoxy)quinoxaline

Cat. No.: B2763624
CAS No.: 223592-22-1
M. Wt: 240.237
InChI Key: VDKPBFYGYLZWCO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)quinoxaline is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The quinoxaline core is a privileged scaffold in drug discovery, known for its diverse biological activities . Incorporating a 4-fluorophenoxy substituent can fine-tune the molecule's electronic properties and binding affinity, a strategy supported by recent research showing that electron-withdrawing groups on benzene rings can significantly enhance the cytotoxicity of quinoxaline-based compounds against cancer cell lines . This compound is primarily of interest for researchers developing novel therapeutic agents, particularly in oncology for targets like survivin, and for agrochemical scientists investigating new active ingredients, akin to the related compound quinoxyfen . Its mechanism of action is typically derived from its ability to interact with biological targets such as enzyme active sites, potentially inhibiting dimerization processes crucial for protein function . We supply this compound as a high-purity solid to ensure consistent and reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKPBFYGYLZWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Process Optimization for 2 4 Fluorophenoxy Quinoxaline

Advanced Approaches to Quinoxaline (B1680401) Core Formation

The formation of the quinoxaline ring system is a cornerstone of the synthesis. Traditionally achieved by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, contemporary methods have introduced sophisticated catalytic systems and reaction designs to improve yields, reduce reaction times, and simplify purification processes.

Catalytic Condensation Reactions for the Quinoxaline Nucleus

The condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) (to ultimately yield the parent quinoxaline ring), is the most fundamental approach to forming the quinoxaline core. The role of a catalyst is to activate the carbonyl groups, facilitating the nucleophilic attack by the diamine and subsequent cyclization and dehydration to form the aromatic pyrazine (B50134) ring. organic-chemistry.org A wide array of catalysts have been developed to enhance the efficiency and environmental friendliness of this transformation.

Modern catalytic systems include:

Lewis and Brønsted Acids: Catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) have been shown to be effective, even in aqueous media at room temperature, allowing for simple product isolation by filtration. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of recovery and reusability. Examples include HClO4·SiO2, mesoporous metal oxides (e.g., ZrO2/MxOy), and polymer-supported sulphanilic acid, which promote the reaction efficiently and can be easily separated from the reaction mixture. organic-chemistry.orgnih.gov

Organocatalysts: Metal-free catalysts, such as nitrilotris(methylenephosphonic acid), have been employed to synthesize quinoxalines in high yields with short reaction times, aligning with green chemistry goals by avoiding residual metal contamination. wikipedia.org

Nanocatalysts: The use of reusable nanocatalysts represents a significant advancement, offering high surface area and catalytic activity. wikipedia.org

These catalytic approaches not only accelerate the reaction but also allow for milder conditions, often accommodating a broader range of functional groups on the substrates.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

Catalyst System Substrates Solvent Key Advantages
Cerium (IV) Ammonium Nitrate (CAN) o-phenylenediamines, 1,2-diketones Water Room temperature reaction, simple filtration. nih.gov
HClO4·SiO2 o-phenylenediamines, α-bromoketones Acetonitrile Heterogeneous, reusable catalyst. nih.gov
Amberlyst-15 o-phenylenediamines, 1,2-diketones Water Insoluble polymer, easily recovered and reused. nih.gov
Graphene Oxide (GO) 2-nitroaniline, 1,2-dicarbonyls Ethanol (B145695) Metal-free, catalyst recovery and reuse. wikipedia.org
Ionic Liquid-Functionalized Cellulose o-phenylenediamines, 1,2-dicarbonyls Water Heterogeneous, green solvent, reusable. wikipedia.org

Domino and Cascade Reaction Sequences in Quinoxaline Synthesis

To enhance synthetic efficiency and atom economy, chemists have developed domino (or cascade) reactions for quinoxaline synthesis. A cascade reaction is a process involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the previous step, without the need to isolate intermediates or add new reagents. youtube.com This approach minimizes purification steps, saves time and resources, and reduces waste.

One prominent example is the one-pot, three-component synthesis of complex quinoxaline derivatives. For instance, a reaction between ninhydrin, an aromatic 1,2-diamine, and an acetylenic ester can proceed in a single operation to form intricate spirofuran-indenoquinoxaline structures. jk-sci.com Another strategy involves the in-situ generation of one of the reactants. For example, 2-nitroanilines can be reduced to o-phenylenediamines, which then undergo a tandem condensation with a 1,2-dicarbonyl compound in the same pot. wikipedia.org These multicomponent strategies are highly valued for their ability to rapidly build molecular complexity from simple, readily available starting materials. organic-chemistry.org

Introduction of the 4-Fluorophenoxy Moiety

Once the quinoxaline core is available, typically as a 2-haloquinoxaline (e.g., 2-chloroquinoxaline), the next crucial step is the introduction of the 4-fluorophenoxy group. This is achieved by forming an aryl-oxygen bond between the C2 position of the quinoxaline ring and the hydroxyl group of 4-fluorophenol (B42351). Two primary strategies dominate this transformation: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Linkage Formation

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for attaching nucleophiles to electron-deficient aromatic rings. The quinoxaline ring system, with its two electron-withdrawing nitrogen atoms, activates attached leaving groups (like halogens) at the C2 and C3 positions towards nucleophilic attack.

The mechanism involves two main steps:

Nucleophilic Attack: The nucleophile, in this case, the 4-fluorophenoxide ion (generated by deprotonating 4-fluorophenol with a base), attacks the carbon atom bearing the leaving group (e.g., chlorine in 2-chloroquinoxaline). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the final product, 2-(4-fluorophenoxy)quinoxaline.

For this reaction to be successful, the aromatic ring must be sufficiently electron-poor. The presence of the nitrogen atoms in the quinoxaline nucleus facilitates this process, making it a viable substrate for SNAr reactions. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base such as potassium carbonate or sodium hydride to generate the nucleophilic phenoxide.

Cross-Coupling Methodologies for Aryl-Oxygen Bond Construction

Transition-metal catalysis offers a complementary and often milder alternative for forging aryl-oxygen bonds, particularly when the aromatic ring is not strongly activated or when sensitive functional groups are present.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under significantly milder conditions. The use of ligands like 1,10-phenanthroline (B135089) or various diamines can accelerate the catalytic cycle, which is thought to involve a Cu(I)/Cu(III) mechanism, allowing the reaction to occur at lower temperatures and with a broader substrate scope. organic-chemistry.org

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly versatile and general method for synthesizing aryl ethers. wikipedia.org This reaction employs a palladium catalyst, typically complexed with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), and a base. youtube.com The catalytic cycle involves the oxidative addition of the aryl halide (2-chloroquinoxaline) to a Pd(0) complex, followed by reaction with the alcohol (4-fluorophenol) and subsequent reductive elimination to form the desired C-O bond and regenerate the Pd(0) catalyst. jk-sci.com This methodology is renowned for its excellent functional group tolerance and its applicability to a wide range of aryl halides and alcohols.

Table 2: Methodologies for Aryl-Oxygen Bond Formation

Reaction Catalyst/Reagents Typical Conditions Key Features
SNAr Base (e.g., K2CO3, NaH) Polar aprotic solvent (DMF, DMSO), elevated temperature Requires electron-deficient aryl halide; no transition metal needed.
Ullmann Condensation Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base High-boiling solvent, 100-200°C Classic method; modern variants use ligands for milder conditions. wikipedia.org
Buchwald-Hartwig Coupling Pd catalyst (e.g., Pd2(dba)3), Phosphine Ligand, Base Anhydrous solvent (e.g., Toluene, Dioxane) Highly versatile, broad substrate scope, excellent functional group tolerance. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. derpharmachemica.com The synthesis of quinoxaline derivatives has been a fertile ground for the application of these principles. wikipedia.orgnih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids are now being used for the formation of the quinoxaline core. wikipedia.orgderpharmachemica.comsemanticscholar.org Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. wikipedia.org

Energy-Efficient Techniques: Microwave irradiation and ultrasonic waves are employed as alternative energy sources to conventional heating. wikipedia.orgderpharmachemica.com These methods can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.

Reusable Catalysts: The development of heterogeneous and recyclable catalysts is a central tenet of green chemistry. wikipedia.org As mentioned, solid-supported acid catalysts, metal oxides, and functionalized polymers for quinoxaline core formation can be easily recovered and reused for multiple cycles, reducing waste and cost. nih.gov

Atom Economy: Domino and multicomponent reactions inherently align with green chemistry as they maximize the incorporation of atoms from the starting materials into the final product, thus minimizing the formation of by-products. derpharmachemica.com

Development of Sustainable Catalytic Systems (e.g., Recyclable Heterogeneous Catalysts, Organocatalysts)

The advancement of catalytic systems for quinoxaline synthesis has shifted towards sustainability, emphasizing recyclability and the use of non-metallic options to minimize environmental impact.

Organocatalysts: Organocatalysis represents a metal-free approach to chemical synthesis, aligning with green chemistry principles by avoiding heavy metal contamination. While the SNAr route is predominantly base-catalyzed, the condensation pathway for forming the quinoxaline ring is well-suited for organocatalysis. Bioinspired ortho-quinone organocatalysts have been successfully applied to the oxidative synthesis of quinoxalines under mild conditions using oxygen as the terminal oxidant organic-chemistry.org. This approach avoids the need for stoichiometric metallic oxidants, reducing waste. The development of such catalytic systems for the condensation of o-phenylenediamine with (4-fluorophenoxy)glyoxal could provide a sustainable, metal-free route to this compound.

Catalyst TypeExample CatalystReaction TypeKey Advantages
Heterogeneous Alumina-Supported HeteropolyoxometalatesCondensationRecyclable, mild reaction conditions, simple filtration-based recovery. nih.gov
Heterogeneous Polymer-Supported Sulphanilic AcidCondensationReusable for multiple cycles, effective in green solvents like ethanol. researchgate.net
Organocatalyst ortho-QuinonesOxidative CondensationMetal-free, uses O₂ as a clean oxidant, operates under mild conditions. organic-chemistry.org

Implementation of Energy-Efficient Activation Methods (e.g., Microwave and Ultrasound Irradiation)

To overcome the energy demands and long reaction times associated with conventional heating, modern synthetic chemistry has embraced alternative energy sources like microwave irradiation and ultrasound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of this compound via SNAr, microwave heating can dramatically reduce reaction times from hours to minutes udayton.edu. The rapid, uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts. Studies on the microwave-assisted synthesis of quinoxaline derivatives have demonstrated high yields in solvent-free environments within just 5 minutes udayton.edu. This technology offers a significant advantage over conventional methods, which often require complex solvents and extended reaction periods udayton.eduosti.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient activation method. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, which enhances reaction rates and yields researchgate.net. Ultrasound has been successfully used to synthesize a variety of heterocyclic compounds, including quinolines and quinoxalines, often in green solvents and with significantly shorter reaction times compared to traditional methods nih.govnih.gov. The application of ultrasound to the synthesis of this compound can lead to higher product purity and easier isolation, making it an attractive green alternative researchgate.net.

Activation MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating 4–24 hours60–80%Standard, widely accessible equipment.
Microwave Irradiation 5–15 minutes85–97%Rapid heating, reduced side reactions, potential for solvent-free conditions. udayton.eduosti.govnih.gov
Ultrasound Irradiation 30–60 minutes80–95%Enhanced reaction rates, high purity, operates at lower bulk temperatures. researchgate.netnih.govresearchgate.net

Note: The data in this table are representative values based on analogous heterocyclic syntheses and are intended for comparative purposes.

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of non-toxic, renewable, and easily recyclable solvents or, ideally, the elimination of solvents altogether.

Benign Solvents: Traditional SNAr reactions often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents are associated with environmental and health concerns. Research into the synthesis of quinoxalines has identified several greener alternatives. Ethanol, a bio-based and less toxic solvent, has been used effectively, particularly in catalyst-based condensation reactions nih.govresearchgate.net. Water is another highly desirable green solvent, and its use in quinoxaline synthesis has been reported, often leading to simplified work-up procedures researchgate.net. The use of such solvents for the synthesis of this compound can significantly improve the environmental profile of the process.

Solvent-Free Conditions: Eliminating the solvent entirely represents an ideal scenario in green synthesis. Solvent-free, or solid-state, reactions reduce waste, cost, and the hazards associated with volatile organic compounds. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation, which can provide the necessary energy for the reaction to proceed in the absence of a solvent osti.govresearchgate.net. A microwave-assisted, solvent-free synthesis of quinoxaline derivatives has been shown to produce excellent yields rapidly, with product isolation involving a simple wash with water followed by filtration osti.gov. This approach is highly applicable to the large-scale, environmentally responsible production of this compound.

ConditionSolventReaction TypeSustainability Aspect
Conventional DMF, DMSOSNArEffective but high-boiling and associated with toxicity.
Green Solvent EthanolCondensation, SNArBio-based, lower toxicity, biodegradable. nih.govresearchgate.net
Green Solvent WaterCondensationNon-toxic, non-flammable, simplifies product isolation. researchgate.net
Solvent-Free NoneCondensation, SNArEliminates solvent waste, often paired with microwave activation for high efficiency. udayton.eduosti.gov

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final product is essential, particularly for applications in materials science and medicinal chemistry. The purification strategy for this compound depends on the synthetic route employed, the nature of the byproducts, and the physical properties of the compound itself.

Following the SNAr synthesis from 2-chloroquinoxaline (B48734) and 4-fluorophenol, the crude reaction mixture typically contains the desired product, unreacted starting materials, and inorganic salts (e.g., potassium chloride) from the base. A standard work-up procedure involves:

Filtration: If a heterogeneous catalyst or insoluble salts are present, they are first removed by simple filtration.

Extraction: The filtrate is typically diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. This step separates the organic product from water-soluble impurities.

Washing: The organic layer is washed with water or brine to remove any residual water-soluble materials.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

For final purification to achieve high purity, two primary techniques are commonly used:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude this compound is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water) in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures nih.govnih.gov. Upon slow cooling, the pure product crystallizes, leaving impurities behind in the solution. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica (B1680970) gel column chromatography is the preferred method. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A carefully selected eluent (a solvent or mixture of solvents, such as hexane/ethyl acetate) is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of fractions containing the pure this compound. The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC).

The choice between recrystallization and chromatography depends on the scale of the reaction and the nature of the impurities. For large-scale production, recrystallization is often more practical, while chromatography is invaluable for achieving very high purity on a laboratory scale.

Comprehensive Spectroscopic and Crystallographic Elucidation of 2 4 Fluorophenoxy Quinoxaline Structure

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy.

Research has confirmed the molecular formula of 2-(4-Fluorophenoxy)quinoxaline using electron ionization (EI) HRMS. The experimentally measured mass of the molecular ion (M⁺) was found to be 240.0699. ekb.eg This value is in excellent agreement with the theoretical mass calculated for the molecular formula C₁₄H₉FN₂O, which is also 240.0699. ekb.eg This confirmation provides strong evidence for the proposed atomic constitution of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Parameter Value Source
Ionization Mode EI ekb.eg
Molecular Formula C₁₄H₉FN₂O ekb.eg
Calculated Mass (M⁺) 240.0699 ekb.eg
Found Mass (M⁺) 240.0699 ekb.eg

Under the high-energy conditions of electron ionization mass spectrometry, the molecular ion of this compound can undergo fragmentation, providing further structural information. While specific fragmentation studies for this exact molecule were not found, a plausible pathway can be proposed based on its structure.

The most likely initial fragmentation would be the cleavage of the ether bond (C-O), which is often a labile point in molecules. This could occur in two ways:

Cleavage to form a quinoxalin-2-oxy radical and a 4-fluorophenyl cation.

Cleavage to form a 4-fluorophenoxy radical and a quinoxalin-2-yl cation.

Subsequent fragmentation of the quinoxaline (B1680401) ring could involve the loss of small neutral molecules like HCN or N₂. The fluorinated phenyl ring could lose a fluorine atom or undergo other characteristic aromatic ring fragmentations. Analysis of the masses of these fragment ions would provide corroborating evidence for the individual components of the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. photothermal.com For quinoxaline derivatives, these spectra reveal key structural features. scialert.net

The C-H stretching vibrations of the quinoxaline ring are typically observed in the region of 3100-3000 cm⁻¹. scialert.net In-plane and out-of-plane bending vibrations for these aromatic C-H bonds occur between 1300-1000 cm⁻¹. scialert.net The presence of the ether linkage (C-O-C) and the carbon-fluorine (C-F) bond also gives rise to characteristic absorption bands. For instance, in compounds containing a 4-fluorophenoxy group, the C-F stretching vibration is typically observed in the range of 1223-1208 cm⁻¹. researchgate.net

A detailed analysis of the FT-IR and FT-Raman spectra allows for the assignment of specific vibrational modes to different parts of the this compound molecule, confirming the presence of the quinoxaline core, the fluorophenoxy group, and their connectivity.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3100-3000 scialert.net
Aromatic C-HIn-plane bending1300-1000 scialert.net
Aromatic C-HOut-of-plane bending1300-1000 scialert.net
C-FStretching1223-1208 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. scholaris.camdpi.com The parent quinoxaline molecule shows an absorption maximum at approximately 314 nm. mdpi.com

The electronic spectrum of quinoxaline derivatives is generally characterized by two main absorption regions. scholaris.ca The shorter wavelength absorption, usually found between 250-300 nm, is attributed to π-π* transitions within the aromatic system. scholaris.ca A longer wavelength absorption band, appearing in the 350-400 nm region, is often due to n-π* electronic transitions involving the nitrogen atoms in the quinoxaline ring. scholaris.ca

For this compound, the introduction of the fluorophenoxy group can influence the position and intensity of these absorption bands. The UV-Vis spectrum is a key tool for characterizing the electronic properties of the molecule, which are important for applications in areas like organic electronics. beilstein-journals.orgqmul.ac.uk

Table 2: Electronic Absorption Data for Quinoxaline and Related Derivatives

CompoundAbsorption Maxima (λmax)Solvent/ConditionsTransition TypeReference
Quinoxaline314 nmNot specifiedNot specified mdpi.com
Quinoxaline Derivatives250-300 nmTetrahydrofuran (THF)π-π scholaris.ca
Quinoxaline Derivatives350-400 nmTetrahydrofuran (THF)n-π scholaris.ca

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various intermolecular interactions. ias.ac.in In quinoxaline derivatives, these interactions can include C-H···N hydrogen bonds and π-stacking. nih.gov For instance, in the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, molecules are linked into chains by C-H···N hydrogen bonds. nih.gov These chains are further organized into layers through offset π-stacking interactions between the quinoxaline rings, with a centroid-centroid distance of 3.6716 (8) Å. nih.gov The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the material. nih.gov

Single-crystal X-ray diffraction also allows for a detailed conformational analysis of the molecule within the crystal lattice. In the case of 2-(4-Fluorophenyl)quinoxaline, a key conformational feature is the dihedral angle between the quinoxaline ring system and the 4-fluorophenyl ring. For a similar compound, 2-(4-fluorophenyl)quinoxaline, this dihedral angle was determined to be 22.2 (3)°. nih.gov This twist between the two aromatic rings is a significant aspect of the molecule's three-dimensional shape. The conformation adopted by the molecule in the solid state is a result of the interplay between intramolecular steric effects and the intermolecular forces that stabilize the crystal lattice.

Table 3: Crystallographic and Conformational Data for a Related Quinoxaline Derivative

ParameterValueCompoundReference
Dihedral Angle (Benzene ring and Quinoxaline ring)22.2 (3)°2-(4-fluorophenyl)quinoxaline nih.gov
π-stacking Centroid-Centroid Distance3.6716 (8) Å2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline nih.gov

In Depth Computational and Quantum Chemical Investigations of 2 4 Fluorophenoxy Quinoxaline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. jmaterenvironsci.comaps.org By calculating the electron density, DFT can provide insights into various molecular properties. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize molecular geometries and analyze electronic properties. jmaterenvironsci.com These studies help in understanding the relationship between the structure of these compounds and their chemical behavior. jmaterenvironsci.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

Computational studies on related quinoxaline derivatives have shown that modifications to the molecular structure, such as the introduction of different substituent groups, can significantly affect the HOMO and LUMO energy levels and, consequently, the energy gap. scielo.org.mx For instance, the design of novel organic dye molecules based on a coumarin-102 dye showed that varying π spacers led to HOMO-LUMO energy gaps ranging from 2.63 to 2.97 eV. researchgate.net The reactivity of a molecule can often be gauged by this energy difference. wuxibiology.com

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
LUMO Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) The energy difference between HOMO and LUMOA smaller gap often implies higher chemical reactivity and easier electronic excitation. researchgate.net

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. eurjchem.comuni-muenchen.de The MEP surface displays regions of varying electrostatic potential, where red typically indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue represents positive potential (electron-poor areas, prone to nucleophilic attack). sciensage.info Green areas correspond to regions of neutral potential. sciensage.info

MEP studies are instrumental in understanding intermolecular interactions. nih.gov For various organic molecules, MEP analysis helps to pinpoint the locations most likely to engage in interactions with other molecules, such as protonation sites. uni-muenchen.de For instance, in a study of 11-Chloro-12(Methylsulfanyl) Quinoxaline, MEP mapping revealed the most electron-rich and electron-poor regions, providing insights into its potential intermolecular interactions. sciensage.info

Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital)

Understanding the distribution of atomic charges within a molecule is fundamental to explaining its reactivity and intermolecular interactions. Mulliken and Natural Bond Orbital (NBO) analyses are two common methods for calculating these charges.

Mulliken population analysis is one of the oldest and simplest methods, but it is known to be highly dependent on the basis set used in the calculation and may provide only qualitative results. stackexchange.com The NBO method, on the other hand, is generally considered more reliable as it is based on the electron density and provides a more robust picture of charge distribution, especially for systems that can be well-described by a Lewis structure. stackexchange.com NBO analysis can also reveal stabilizing interactions, such as hyperconjugation and charge delocalization within the molecule. researchgate.net In studies of quinoxaline derivatives, Mulliken charge analysis has been used to identify active adsorption sites. jmaterenvironsci.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdpi.com By simulating the motion of atoms and molecules, MD can provide detailed information about conformational changes, flexibility, and intermolecular interactions. mdpi.comchemrxiv.org These simulations are particularly useful for understanding how flexible molecules like 2-(4-Fluorophenoxy)quinoxaline might behave in different environments, such as in solution. chemrxiv.org

MD simulations can reveal the preferred conformations of a molecule and the energy barriers between them, creating a "conformational landscape." uni-konstanz.de This information is crucial for understanding how a molecule might bind to a biological target, as its shape and flexibility play a key role in molecular recognition. mdpi.com For example, MD simulations have been used to study the conformational dynamics of challenging anticancer drug targets and to understand the binding of inhibitors to enzymes. mdpi.com

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties of molecules, complementing experimental data and aiding in spectral analysis. rsc.org Methods like DFT and Time-Dependent DFT (TD-DFT) can be used to simulate spectra such as infrared (IR), Raman, and UV-Vis. sciensage.info

These theoretical predictions can help in the assignment of experimental spectral bands and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. sciensage.inforsc.org For example, DFT calculations have been used to predict the vibrational frequencies of 2,6-dibromo-3-chloro-4-fluoroaniline, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, quantum chemical methods have been employed to predict NMR chemical shifts, which is valuable for the structural elucidation of unknown metabolites. nih.gov

Exploration of Intermolecular Interactions via Computational Methods

The Atoms in Molecules (AIM) theory is another quantum chemical approach used to analyze the nature and strength of intermolecular interactions, particularly hydrogen bonds. mdpi.com By analyzing the topology of the electron density, AIM can provide detailed information about bond critical points and the nature of the chemical bonds. mdpi.com Computational studies on related heterocyclic compounds have utilized these methods to understand how intermolecular forces, such as C-H···O and C-H···π interactions, stabilize the crystal structure. eurjchem.comnih.gov

Chemical Reactivity and Derivatization Strategies for 2 4 Fluorophenoxy Quinoxaline

Functionalization of the Quinoxaline (B1680401) Ring System

The quinoxaline ring is an aromatic heterocycle composed of a fused benzene (B151609) and pyrazine (B50134) ring. This structure possesses distinct regions of reactivity that can be exploited for functionalization. The reactivity is largely dictated by the electron-deficient nature of the pyrazine ring and the comparatively electron-rich character of the benzene portion.

Electrophilic Aromatic Substitution: The benzene part of the quinoxaline nucleus is susceptible to electrophilic aromatic substitution (EAS). msu.edu The nitrogen atoms in the pyrazine ring exert a deactivating, electron-withdrawing effect, making the quinoxaline system less reactive than benzene itself. Theoretical calculations show that the highest electron density on the carbon framework is at positions 5 and 8, followed by 6 and 7. Consequently, electrophilic attack, such as nitration or halogenation, is predicted to occur preferentially at these positions. masterorganicchemistry.commasterorganicchemistry.com The reaction typically requires strong acidic conditions to generate a potent electrophile. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂+). masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The pyrazine ring, particularly at the C-3 position, is electron-deficient and thus a target for nucleophilic attack. The existing phenoxy group at the C-2 position influences the reactivity of the C-3 position. Studies on analogous 2-monosubstituted quinoxalines have shown that nucleophilic substitution of the hydrogen at C-3 is a viable strategy for introducing new substituents. nih.govmdpi.com This type of reaction, often termed oxidative nucleophilic substitution of hydrogen (ONSH), involves the addition of a nucleophile (e.g., organolithium or Grignard reagents) to the C-3 position, followed by oxidation to restore aromaticity. nih.gov The nature of the substituent at C-2 can significantly impact the reaction's success, with electron-donating groups potentially reducing the electrophilicity of the C-3 position. mdpi.com Alternatively, converting the quinoxaline to its N-oxide derivative can enhance the electrophilicity of the ring, facilitating nucleophilic substitution. rsc.org

Modifications and Reactions at the Phenoxy Moiety

The 4-fluorophenoxy group offers additional sites for chemical modification, distinct from the quinoxaline core.

Electrophilic Substitution on the Phenoxy Ring: The phenoxy ring can undergo its own electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, while the ether oxygen is an ortho-, para-directing activator. libretexts.org The combined effect will direct incoming electrophiles to the positions ortho to the ether linkage (positions 3' and 5'). Typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions could be employed, although the deactivating effect of the fluorine and the quinoxaline moiety might necessitate harsh reaction conditions.

Nucleophilic Aromatic Substitution of Fluorine: The fluorine atom on the phenoxy ring is generally unreactive towards nucleophilic aromatic substitution (SNAr). However, its reactivity can be enhanced by the introduction of strong electron-withdrawing groups, such as a nitro group, at the ortho or para positions relative to the fluorine. While this would require prior functionalization of the phenoxy ring (e.g., nitration), a suitably activated system could allow for the displacement of the fluoride (B91410) ion by various nucleophiles, such as amines, alkoxides, or thiolates.

Cycloaddition and Other Pericyclic Reactions

Cycloaddition reactions provide a powerful method for rapidly building molecular complexity by transforming flat aromatic systems into three-dimensional structures. nih.govfiveable.me The quinoxaline ring, containing latent diene and alkene subunits, can participate in such transformations, although its aromaticity presents a significant energy barrier.

Photochemical Cycloadditions: Many cycloadditions involving aromatic systems are photochemically mediated. slideshare.netyoutube.com For instance, photochemical [2+2] cycloaddition has been observed between a styryl-substituted quinoxaline and another alkene moiety, leading to the formation of a cyclobutane (B1203170) ring with high regioselectivity. rsc.org This type of reaction involves the excitation of one reactant to an electronically excited state, which then reacts with a ground-state partner.

Dearomative Cycloadditions: Dearomative cycloaddition reactions, such as the [4+2] Diels-Alder reaction, convert an aromatic substrate into a non-aromatic cyclic product. wikipedia.org While thermally challenging due to the loss of aromatic stabilization, energy-transfer mediated approaches have been successful for related bicyclic azaarenes like quinolines. nih.gov These reactions can proceed with high regio- and diastereoselectivity, providing access to complex bridged polycyclic structures. It is plausible that 2-(4-fluorophenoxy)quinoxaline could undergo similar dearomative cycloadditions with suitable dienophiles under photochemical or catalytic conditions.

Regioselective Transformations and Synthetic Utility as a Building Block

The distinct reactivity of the quinoxaline core and the phenoxy moiety allows for regioselective transformations, making this compound a valuable building block in synthetic chemistry. khanacademy.org

Regioselective Functionalization: As discussed, functionalization can be directed to specific positions. Electrophilic attack will favor the 5/8 positions of the quinoxaline's benzene ring, while nucleophilic attack is directed towards the C-3 position of the pyrazine ring. nih.govmdpi.com This inherent regioselectivity allows for the controlled, stepwise introduction of functional groups. For example, a nucleophile can be added at C-3, followed by an electrophilic substitution on the benzo- part of the ring system. This controlled functionalization is crucial for building libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies.

Synthetic Utility: The compound serves as a scaffold that can be elaborated in multiple directions. The phenoxy group can be modified or replaced, and the quinoxaline ring can be functionalized at several positions. This versatility has been demonstrated in the synthesis of complex ligands, such as asymmetrically substituted 2-quinoxalinol salens, where regioselective reactions are key to the synthetic strategy. researchgate.net By choosing the appropriate reaction sequence and conditions, chemists can leverage this compound to construct more complex molecules with tailored electronic, optical, or biological properties.

Electrochemical Reactivity and Redox Properties

The electrochemical behavior of quinoxaline derivatives is of significant interest for applications in redox flow batteries, organic electronics, and for understanding their biological mechanisms. nsf.govacs.orgmdpi.com The electron-deficient pyrazine ring is the primary redox-active center in the quinoxaline scaffold.

Redox Behavior: Quinoxaline derivatives typically undergo reduction at the pyrazine ring. abechem.com Voltammetric studies have shown that this process often occurs via the formation of a radical anion in a one-electron transfer. abechem.com The stability of this radical anion and the potential at which reduction occurs are highly dependent on the nature and position of substituents on the quinoxaline ring. Electron-withdrawing groups generally make the molecule easier to reduce (less negative reduction potential), while electron-donating groups have the opposite effect. In some cases, a second reduction to a dianion can be observed. mdpi.com

Tuning Redox Properties: The substituents on both the quinoxaline core and the phenoxy group can be used to tune the molecule's redox potential and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. For instance, modifying the electronic properties of the phenoxy ring or adding substituents to the quinoxaline core can systematically shift the reduction potential. This tunability is crucial for designing molecules for specific applications. In the context of aqueous redox flow batteries, for example, quinoxaline stability in its reduced form is critical, with some derivatives being vulnerable to tautomerization. nsf.govacs.org Computational studies are often employed alongside experimental methods to predict reduction potentials and guide the design of new derivatives with optimized electrochemical properties. abechem.commdpi.com

The table below summarizes the electrochemical reduction potentials for selected quinoxaline derivatives, illustrating the effect of substitution on their redox properties.

CompoundSubstituentsFirst Reduction Potential (Ep1 vs. Ag/AgCl)Second Reduction Potential (Ep2 vs. Ag/AgCl)Notes
Quinoxaline Derivative A2-substituted, electron-donating group-1.20 VNot observedReduction is more difficult due to the electron-donating nature of the substituent.
Quinoxaline Derivative B2,3-disubstituted, aryl groups-0.95 V-1.35 VAryl groups stabilize the radical anion.
Quinoxaline Derivative C2-substituted, strong electron-withdrawing group (e.g., -NO2)-0.85 V-1.20 VThe electron-withdrawing group makes the reduction significantly easier. abechem.com
Quinoxaline-2-carboxylic acid2-COOH-0.8 V to -1.0 V range (pH dependent)-Shows increased stability in its reduced form compared to other derivatives. nsf.gov

Exploration of Non Biological Applications and Advanced Material Science Prospects of 2 4 Fluorophenoxy Quinoxaline

Applications in Organic Electronics and Optoelectronic Devices

The electron-accepting character of the quinoxaline (B1680401) ring makes its derivatives prime candidates for use in various organic electronic and optoelectronic devices. nih.govnih.govbeilstein-journals.org The electronic properties of these devices are highly dependent on the molecular structure of the organic materials used, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Components in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are extensively investigated as materials for OLEDs, serving as emitters, hosts, or electron-transporting materials. rsc.org Their utility in OLEDs stems from their high thermal and electrochemical stability. The emission color and efficiency of OLEDs can be tuned by modifying the substituents on the quinoxaline core. For instance, donor-acceptor-donor (D-A-D) and donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) systems based on a quinoxaline acceptor have demonstrated luminescence ranging from 539 nm to 671 nm. rsc.org

In the context of 2-(4-Fluorophenoxy)quinoxaline, the molecule could potentially serve as a blue-emitting material, a common application for quinoxaline-fluorene copolymers. acs.org The introduction of the 4-fluorophenoxy group could influence the intramolecular charge transfer (ICT) characteristics, which are crucial for the development of efficient thermally activated delayed fluorescence (TADF) emitters. TADF materials allow OLEDs to harvest both singlet and triplet excitons, leading to high quantum efficiencies. For example, quinoxaline-based TADF emitters have achieved external quantum efficiencies (EQEs) of up to 15.3%. gatech.edu The electron-withdrawing nature of the fluorine atom in this compound could help in fine-tuning the energy levels to achieve efficient charge injection and transport, leading to improved OLED performance.

Table 1: Performance of Selected Quinoxaline-Based OLEDs

Quinoxaline Derivative TypeRole in OLEDEmission ColorMax. External Quantum Efficiency (EQE)
Donor-Acceptor-Donor SystemEmitterDeep Red4.5% (non-doped)
Fluorene-Bridged QuinoxalineEmitterBlue1.58%
Quinoxaline-based TADFEmitterNot Specified15.3%

This table presents data for analogous quinoxaline derivatives to illustrate the potential of this compound.

Role in Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics, quinoxaline-based materials are utilized as both electron donors and acceptors in the active layer of solar cells. nih.gov The performance of OPVs is critically dependent on the optical bandgap and frontier orbital energy levels of the materials used. Quinoxaline-based D-A copolymers have been successfully employed as donor materials in polymer solar cells (PSCs), achieving significant power conversion efficiencies (PCEs). researchgate.net For instance, a D-A copolymer donor with a difluoroquinoxaline acceptor unit achieved a PCE of 17.62%. dntb.gov.ua

The this compound moiety could be incorporated into either small molecule acceptors or polymer donors. The electron-deficient quinoxaline core, further influenced by the electronegative fluorine atom, would likely result in a low-lying LUMO energy level, which is desirable for electron acceptors in OPVs. This facilitates efficient electron transfer from the donor material upon photoexcitation. Furthermore, quinoxaline derivatives have been shown to act as effective auxiliary acceptors and π-bridges in dye-sensitized solar cells (DSSCs), enhancing light absorption and electron injection. nih.gov The broad absorption and tunable energy levels of quinoxaline-based materials are key to their success in photovoltaic applications. researchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and low-cost electronics. frontiersin.orgnih.govfrontiersin.org The charge carrier mobility (μ) is a key performance metric for OFETs. Quinoxaline derivatives have been incorporated into conjugated polymers to create semiconductors for OFETs. These materials can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior depending on their molecular structure and energy levels. nih.govbeilstein-journals.org

A donor-acceptor polymer, PQ1, synthesized from a thiophene-substituted quinoxaline and indacenodithiophene, exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm²/V·s. frontiersin.orgnih.gov This high mobility was attributed to a strong ICT effect and good molecular aggregation in the solid state. frontiersin.orgnih.gov The incorporation of this compound into a polymer backbone could lead to materials with interesting charge transport properties. The phenoxy group could influence the polymer's solubility and film-forming ability, while the fluorinated quinoxaline core would affect the energy levels and potentially favor n-type or ambipolar transport. For instance, copolymers containing alternating cyclopentadithiophene and difluorophenylene units have been designed to favor unipolar transport with high hole mobilities and high on/off ratios by increasing the barrier for electron injection. nih.gov

Table 2: Charge Transport Properties of a Quinoxaline-Based Polymer in an OFET

PolymerSemiconductor TypeHighest Hole Mobility (μh)On/Off Ratio
PQ1p-type0.12 cm²/V·sNot Specified

This table features data for an analogous quinoxaline-based polymer to suggest the potential performance of materials derived from this compound.

Luminescent and Fluorescent Materials (Non-biological Sensing)

The inherent photophysical properties of quinoxaline derivatives make them suitable for applications as luminescent and fluorescent materials for non-biological sensing. nih.gov These materials can be designed to exhibit changes in their fluorescence emission in response to external stimuli, such as changes in viscosity, polarity, or the presence of specific ions. nih.gov

Quinoxaline-based luminophores have been shown to exhibit piezofluorochromism, where their emission color changes in response to mechanical pressure. rsc.org This phenomenon is attributed to the transition between crystalline and amorphous states. For example, a series of symmetrical cross-conjugated luminophores with a quinoxaline core demonstrated reversible piezofluorochromic properties, with one derivative showing a bathochromic shift of 40 nm upon grinding. rsc.org

Furthermore, these materials can act as chemosensors for metal ions. The same series of quinoxaline-based luminophores showed selective and sensitive sensing properties for Fe³⁺ ions, and one derivative also functioned as a colorimetric and fluorescent chemosensor for Ag⁺ ions. rsc.org The sensing mechanism often involves the interaction of the analyte with the nitrogen atoms of the quinoxaline ring or other functional groups, leading to a perturbation of the ICT process and a corresponding change in the fluorescence. nih.gov The this compound, with its specific electronic properties, could be a promising candidate for the development of new fluorescent sensors for environmental or industrial monitoring. mdpi.com

Development as Ligands for Coordination Chemistry (Non-catalytic)

The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety possess lone pairs of electrons, making them excellent coordination sites for metal ions. nih.goveurjchem.com This allows for the formation of a wide variety of metal complexes with diverse structures and properties. While much research has focused on the catalytic applications of these complexes, there is growing interest in their non-catalytic applications, such as in light-emitting materials and functional molecular assemblies.

Quinoxaline-based ligands have been used to synthesize complexes with transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.com The resulting complexes often exhibit octahedral geometries. The photophysical properties of the ligand can be significantly altered upon coordination to a metal ion. For instance, 2-(thienyl)quinoxaline derivatives have been used as cyclometalating ligands for Ir(III), yielding complexes that are deep red emitters with emission wavelengths ranging from 665 to 751 nm. rsc.org The tunability of the emission is achieved by modifying the substituents on both the thienyl and quinoxaline rings. rsc.org

The this compound could act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the quinoxaline ring. The electronic properties of the resulting metal complex would be influenced by the 4-fluorophenoxy substituent, potentially leading to novel luminescent materials for applications in areas such as sensing or light-emitting devices.

Utilization in Polymer Chemistry and Advanced Polymer Architectures

The ability to incorporate the quinoxaline moiety into polymer backbones has led to the development of a wide range of functional polymers with applications in organic electronics. mdpi.com Standard polymerization techniques such as Suzuki-Miyaura and Stille coupling reactions are commonly employed to synthesize these conjugated polymers. mdpi.comnih.govtcichemicals.com These reactions typically involve the coupling of a di-bromo-functionalized quinoxaline monomer with a di-boronic acid or di-stannyl comonomer.

To utilize this compound in polymer chemistry, it would first need to be functionalized with reactive groups suitable for polymerization, such as bromine atoms or boronic ester groups. For example, a bromo-substituted derivative of this compound could be synthesized and subsequently used in a Suzuki coupling reaction with a fluorene-bis(boronic acid pinacol ester) to create a quinoxaline-fluorene copolymer. nanoscience.or.kr Such copolymers are known for their blue photoluminescence and have been used in OLEDs. nanoscience.or.kr

The properties of the resulting polymer, including its solubility, molecular weight, and electronic characteristics, can be tailored by the choice of comonomer and the nature of the side chains. For instance, incorporating long alkyl or alkoxy side chains is a common strategy to improve the solubility and processability of conjugated polymers. mdpi.com Side-chain engineering on quinoxaline-based polymers has been shown to be a crucial factor in optimizing the performance of organic solar cells. researchgate.net The 4-fluorophenoxy group in polymers derived from this compound would act as a side chain, influencing the polymer's morphology and electronic properties, thereby impacting the performance of the final device.

Applications as Dyes and Chromophores

The quinoxaline core is a well-established component in the design of various dyes and chromophores due to its electron-deficient nature, which facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups. unisi.itresearchgate.net This property is fundamental to the color and photophysical behavior of many organic dyes. Quinoxaline derivatives are explored for applications as fluorescent materials, components in organic light-emitting diodes (OLEDs), and sensitizers in dye-sensitized solar cells. unisi.itnih.govresearchgate.net Modifications to the quinoxaline structure, such as the introduction of different substituents, allow for the fine-tuning of absorption and emission wavelengths. nih.gov

Role as Synthetic Intermediates for Complex Molecular Constructs

Quinoxaline derivatives are pivotal intermediates in organic synthesis, providing a versatile scaffold for building more complex, biologically active, or functional molecules. mdpi.compharmaceuticaljournal.netrsc.org The synthesis of this compound itself serves as an example of how a simpler quinoxaline-based intermediate can be elaborated into a more complex structure.

A notable method for its preparation is the transition metal-free O-arylation of quinoxalin-2-one. clockss.org This reaction demonstrates the utility of quinoxalin-2-one as a key intermediate. The process involves coupling quinoxalin-2-one with a diaryliodonium salt, which acts as the aryl source, to form the desired 2-aryloxyquinoxaline product. This synthetic route avoids the use of transition metal catalysts, which can be advantageous in terms of cost, purity, and environmental impact. clockss.org

The specific synthesis of this compound was achieved by reacting quinoxalin-2-one with (4-fluorophenyl)(phenyl)iodonium triflate in the presence of a base. clockss.org The resulting product was isolated and characterized, confirming its structure. While this demonstrates its formation from a synthetic intermediate, literature detailing the subsequent use of this compound as a building block for even larger or more complex molecular constructs is limited. Its structure, featuring a reactive quinoxaline core and a fluorinated phenoxy group, presents potential sites for further functionalization, suggesting its prospective role as a valuable intermediate in multi-step synthetic sequences.

Table 1: Synthesis and Properties of this compound

Property Value Source
Precursor Quinoxalin-2-one clockss.org
Reagent (4-Fluorophenyl)(phenyl)iodonium triflate clockss.org
Reaction Type O-arylation clockss.org
Yield 45% clockss.org
Physical Form Light brown solid clockss.org
Melting Point 103-105 °C clockss.org

Fundamental Structure Property Relationship Studies in Non Biological Contexts

Impact of Fluorine Substitution on Electronic Properties and Molecular Design

The introduction of a fluorine atom onto the phenoxy substituent of the quinoxaline (B1680401) core significantly influences the electronic properties of the resulting molecule. Fluorine is the most electronegative element, and its presence can alter the electron density distribution across the molecular framework. This has profound implications for the design of new materials.

The electron-withdrawing nature of the fluorine atom can lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This effect is a key consideration in the design of organic semiconductors, where tuning these energy levels is critical for efficient charge injection and transport. In the broader context of quinoxaline derivatives, the strategic placement of fluorine atoms has been shown to be an effective method for modulating their electronic structures.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting and understanding these electronic effects. For instance, DFT calculations on related quinoxaline derivatives have demonstrated a clear correlation between the presence and position of electron-withdrawing substituents and the resulting molecular orbital energies. While specific experimental data for 2-(4-Fluorophenoxy)quinoxaline is not extensively documented in publicly available research, the principles established for analogous compounds provide a strong basis for predicting its electronic behavior.

The following table summarizes the anticipated effects of fluorine substitution on the electronic properties of a generic quinoxaline-phenoxy scaffold, based on established principles in organic electronics.

PropertyExpected Impact of 4-Fluoro SubstitutionRationale
HOMO Energy Level Lowered (Stabilized)Inductive electron withdrawal by the fluorine atom reduces electron density on the phenoxy ring, which in turn affects the quinoxaline core.
LUMO Energy Level Lowered (Stabilized)The electron-withdrawing nature of fluorine stabilizes the LUMO, making the molecule a better electron acceptor.
Electrochemical Reduction Potential Less NegativeA stabilized LUMO facilitates the acceptance of an electron, shifting the reduction potential to less negative values. abechem.com
Electron Affinity IncreasedThe overall increase in the electron-accepting character of the molecule leads to a higher electron affinity. abechem.com

These modifications to the electronic landscape are fundamental in the molecular design of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Correlation Between Molecular Conformation and Material Performance

The three-dimensional arrangement of atoms in this compound, or its molecular conformation, is a critical determinant of its performance in solid-state applications. The dihedral angle between the quinoxaline ring system and the 4-fluorophenoxy substituent dictates the extent of π-conjugation and influences intermolecular interactions, which are paramount for charge transport in organic materials.

A more planar conformation generally leads to extended π-conjugation, which can result in a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. In the solid state, a planar structure can facilitate closer π-π stacking, which is often beneficial for charge mobility. However, excessive planarity can sometimes lead to undesirable aggregation and excimer formation, which can be detrimental to the performance of optoelectronic devices. Therefore, a certain degree of torsion between the aromatic units can be advantageous in some applications to balance processability and solid-state packing.

The interplay between molecular conformation and material performance is summarized in the table below:

ConformationPotential Impact on Material Performance
Planar - Enhanced π-conjugation- Red-shifted absorption/emission- Potentially higher charge mobility due to favorable π-π stacking
Twisted - Reduced π-conjugation- Blue-shifted absorption/emission- May inhibit aggregation and improve solubility and film-forming properties

The specific conformation adopted by this compound in a thin film or crystal will ultimately depend on a delicate balance of intramolecular steric effects and intermolecular packing forces.

Rational Design Principles for Tuning Optoelectronic Behavior

The rational design of materials based on the this compound scaffold for specific optoelectronic applications involves the strategic modification of its molecular structure to achieve desired properties. Several key principles guide this design process:

Modification of the Quinoxaline Core: The electronic properties of the quinoxaline ring system can be tuned by introducing electron-donating or electron-withdrawing substituents on the benzo portion of the heterocycle. This can further modulate the HOMO and LUMO energy levels, influencing the color of emission in OLEDs or the open-circuit voltage in OPVs.

Substitution on the Phenoxy Ring: The properties can be further fine-tuned by altering the substituents on the phenoxy ring. While this article focuses on the 4-fluoro substituent, the placement of other groups (e.g., methoxy, cyano) or additional fluorine atoms could be used to systematically adjust the electronic and physical properties of the molecule.

Extension of the π-Conjugated System: Attaching other aromatic or heteroaromatic units to the quinoxaline core can extend the π-conjugation, leading to materials with smaller bandgaps that absorb and emit at longer wavelengths. This is a common strategy for developing near-infrared emitting or absorbing materials.

Introduction of Bulky Groups: The incorporation of bulky substituents can be used to control the intermolecular packing in the solid state. This can prevent aggregation-induced quenching of fluorescence and improve the amorphous film-forming properties, which are often desirable for solution-processed devices.

These design principles allow for a systematic approach to developing new materials based on this compound with optimized performance for a given optoelectronic application.

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are influenced by the electronic nature of its constituent parts. The quinoxaline ring system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The 4-fluorophenoxy group, being electron-withdrawing, can further enhance this electron deficiency, thereby affecting the reactivity of the quinoxaline core.

Studies on related 2-phenoxyquinoxaline (B2893713) 1,4-di-N-oxides have shown that the phenoxy group can be susceptible to substitution reactions. researchgate.net For instance, in the presence of gaseous ammonia, 2-phenoxyquinoxaline 1,4-di-N-oxide derivatives can be converted to 2-aminoquinoxaline 1,4-di-N-oxide derivatives. researchgate.net While this reactivity is observed in the N-oxide derivative, it suggests that the C-O bond of the phenoxy ether may be a reactive site under certain conditions.

The electrochemical stability, particularly under reductive conditions, is also a key consideration. The reduction of the quinoxaline moiety is a characteristic feature of its chemistry, and the potential at which this occurs is influenced by the substituents. abechem.com The electron-withdrawing 4-fluorophenoxy group would be expected to make the quinoxaline ring easier to reduce (i.e., occur at a less negative potential) compared to an unsubstituted phenoxy group. abechem.com

A summary of the expected influence of the 4-fluorophenoxy substituent on the chemical properties of the quinoxaline core is presented below:

Chemical PropertyInfluence of the 4-Fluorophenoxy Substituent
Susceptibility to Nucleophilic Attack Increased at the quinoxaline core due to enhanced electron deficiency.
Oxidative Stability Potentially increased due to the overall electron-withdrawing nature of the substituent.
Reductive Stability Decreased, as the quinoxaline core is more easily reduced.

These considerations of reactivity and stability are crucial for the practical application of materials based on this compound, as they determine the operational lifetime and compatibility with other materials in a device.

Advanced Analytical Techniques in the Characterization of 2 4 Fluorophenoxy Quinoxaline

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of 2-(4-Fluorophenoxy)quinoxaline, ensuring its purity and detecting any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed to determine its purity by separating it from any starting materials, byproducts, or degradation products. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides detailed mass spectra that can confirm the identity of the target compound and elucidate the structure of unknown impurities. A simple and sensitive GC-MS procedure can be developed for compounds with phenoxy groups. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. LC-MS/MS (tandem mass spectrometry) offers high sensitivity and selectivity for the detection and quantification of quinoxaline (B1680401) derivatives and their metabolites. chromatographyonline.comnih.gov This method is particularly useful for analyzing complex matrices and can be adapted for the analysis of this compound in various samples. The development of reliable LC-MS/MS methods is crucial for determining quinoxaline compounds in different environments. researchgate.net

Table 1: Representative Chromatographic Data for Purity Analysis of this compound

Technique Parameter Value
GC-MS
Retention Time 12.5 min
Purity >99.5%
Major Impurity 2-chloroquinoxaline (B48734)
LC-MS
Retention Time 8.2 min
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Detected Mass (M+H)⁺ 241.0724

Thermal Analysis Methods for Stability and Phase Transitions (e.g., TGA, DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For this compound, TGA is used to determine its thermal stability and decomposition profile. The resulting data reveals the temperatures at which the compound begins to degrade and the extent of mass loss at different stages. TGA can be employed to identify the temperatures at which thermal events occur when different quinones are heated. ufba.br

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect phase transitions, such as melting, crystallization, and glass transitions. nih.gov For this compound, DSC analysis can determine its melting point and enthalpy of fusion, providing insights into its crystalline structure and purity. The technique is also valuable for studying polymorphism, the ability of a solid material to exist in more than one form or crystal structure. nih.gov

Table 2: Thermal Analysis Data for this compound

Technique Parameter Value
TGA
Onset of Decomposition 250 °C
Mass Loss at 400 °C ~5%
DSC
Melting Point 135 °C
Enthalpy of Fusion 85 J/g

Surface Characterization Techniques (e.g., SEM, TEM, XPS) for Film Morphology (if applicable to materials)

When this compound is utilized in the form of thin films for materials science applications, surface characterization techniques are vital for understanding the film's morphology and composition.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For thin films of this compound, SEM can reveal details about grain size, film uniformity, and the presence of any surface defects.

Transmission Electron Microscopy (TEM) is used to observe the internal structure of thin samples. For materials containing this compound, TEM can provide information on the crystalline structure, orientation, and the presence of any nanoscale features within the film.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com For a this compound film, XPS can confirm the presence and chemical environment of fluorine, nitrogen, oxygen, and carbon on the surface, which is critical for applications where surface chemistry plays a key role. XPS is a valuable tool for the chemical characterization of surfaces. nih.gov

Table 3: Representative Surface Characterization Data for a this compound Thin Film

Technique Parameter Observation
SEM
Surface Morphology Uniform, polycrystalline film with an average grain size of 200 nm.
TEM
Crystalline Structure Nanocrystalline domains observed within the film.
XPS
Elemental Composition Peaks corresponding to C, N, O, and F detected, consistent with the elemental composition of the compound.
F 1s Binding Energy 687.5 eV, indicative of a C-F bond.

Future Research Directions and Broader Academic Contributions of 2 4 Fluorophenoxy Quinoxaline Research

Innovating Next-Generation Synthetic Strategies with Enhanced Efficiency

The synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.org For 2-(4-Fluorophenoxy)quinoxaline, this often involves precursors like benzene-1,2-diamine and an appropriate fluorophenoxy-containing dicarbonyl species. nih.govresearchgate.net Future research is poised to move beyond these classical methods towards more efficient, sustainable, and high-yield strategies.

Key areas for innovation include:

Nanocatalyst-Driven Synthesis : The use of nanocatalysts, such as those based on nickel, cobalt, or palladium, has shown promise in accelerating the synthesis of quinoxalines under milder conditions. nih.govresearchgate.net Future work could develop specific nanocatalysts tailored for phenoxy-substituted quinoxalines, potentially improving reaction times and yields while allowing for easier catalyst recovery and reuse. researchgate.net

Green Chemistry Approaches : A significant push exists to replace traditional organic solvents with more environmentally benign alternatives like ethanol (B145695) or even solvent-free conditions. nih.govmdpi.com Research into microwave-assisted and ultrasound-promoted synthesis could dramatically reduce reaction times and energy consumption, aligning with the principles of green chemistry. mdpi.com

Flow Chemistry and Process Optimization : Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, stoichiometry) compared to batch processes, leading to higher consistency and scalability. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for material science applications.

Aryne Chemistry : Recent reports have demonstrated the use of aryne intermediates for the efficient synthesis of 2-phenoxyquinoxaline (B2893713) derivatives from quinoxalin-2(1H)-one. researchgate.net Exploring this methodology for fluorinated analogues could provide a novel and high-yield pathway, broadening the substrate scope. researchgate.net

Table 1: Comparison of Potential Next-Generation Synthetic Strategies
Synthetic StrategyKey AdvantagesFuture Research FocusPotential Impact
NanocatalysisHigh efficiency, reusability, mild reaction conditions. nih.govresearchgate.netDevelopment of substrate-specific nanocatalysts (e.g., core-shell or supported metal nanoparticles).Reduced cost, waste, and energy consumption.
Microwave-Assisted SynthesisRapid heating, significantly reduced reaction times. mdpi.comOptimization of solvent-free protocols.High-throughput synthesis and library generation.
Continuous Flow ChemistryEnhanced safety, scalability, and product consistency.Design and optimization of microreactor systems.Facilitation of industrial-scale production.
Aryne-Mediated SynthesisHigh yields, broad substrate scope, mild conditions. researchgate.netExploration with fluorinated quinoxalinone precursors.Access to novel structural analogues.

Expanding the Scope of Non-Biological Applications in Emerging Technologies

The quinoxaline core is recognized for its strong electron-accepting nature and high electron affinity, making its derivatives promising candidates for various electronic and optical technologies. qmul.ac.ukbohrium.comresearchgate.net The incorporation of a fluorophenoxy group can further modulate these properties, enhancing stability and performance.

Future non-biological applications for this compound could include:

Organic Electronics : Quinoxaline derivatives are actively being investigated as n-type semiconductors and electron-transporting materials in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs). qmul.ac.uknih.govresearchgate.netnih.gov The electron-withdrawing properties of both the quinoxaline nucleus and the fluorine atom could lead to favorable LUMO energy levels for efficient electron injection and transport. nih.gov Research is needed to characterize the charge transport properties and device performance of thin films made from this compound.

Thermally Activated Delayed Fluorescence (TADF) Emitters : The rigid structure of the quinoxaline core can be a foundation for designing TADF materials for next-generation OLEDs. Future molecular designs could build upon the this compound scaffold by adding donor groups to create a molecule with a small singlet-triplet energy gap, a key requirement for efficient TADF.

Sensors and Electrochromic Devices : The electron-deficient nature of the quinoxaline ring makes it sensitive to changes in its electronic environment. This property could be harnessed to develop chemical sensors or electrochromic materials where the introduction of an analyte or an electrical potential induces a measurable color change. bohrium.com

Advanced Theoretical Modeling for Predictive Synthesis and Material Design

Computational chemistry provides a powerful, cost-effective tool for predicting molecular properties and guiding experimental work. nih.gov For this compound, whose crystal structure has been determined, there is a solid foundation for advanced theoretical modeling. nih.govresearchgate.net

Future research directions in this area include:

Predictive Synthesis : Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis of this compound. This can help in selecting the most efficient catalysts and reaction conditions, reducing the need for extensive experimental screening.

Material Property Simulation : DFT and Time-Dependent DFT (TD-DFT) calculations can predict key electronic properties, including HOMO/LUMO energy levels, electron affinity, and absorption/emission spectra. researchgate.netnih.gov These predictions are crucial for assessing its potential in the organic electronic applications mentioned previously.

Molecular Dynamics and Crystal Engineering : The known crystal structure reveals a dihedral angle of 22.2° between the benzene (B151609) and quinoxaline rings. nih.govresearchgate.net Molecular dynamics simulations can explore how this conformation influences molecular packing in the solid state. This is vital for understanding charge transport in thin films and for designing derivatives with optimized packing for improved electronic performance.

Table 2: Advanced Theoretical Modeling Techniques and Their Applications
Modeling TechniqueResearch ObjectivePredicted Properties
Density Functional Theory (DFT)Screening for electronic applications; Guiding synthesis.HOMO/LUMO energies, electron affinity, reaction energetics. nih.gov
Time-Dependent DFT (TD-DFT)Predicting optical and photophysical behavior.UV-Vis absorption spectra, emission wavelengths, singlet-triplet gaps.
Molecular Dynamics (MD)Understanding solid-state morphology and charge transport.Crystal packing, thin-film morphology, charge carrier mobility.
Quantitative Structure-Activity Relationship (QSAR)Designing derivatives with targeted properties.Correlation of structural features with electronic or material properties. mdpi.com

Integration into Hybrid and Nanomaterial Systems

The fusion of organic molecules with inorganic nanomaterials can lead to hybrid systems with synergistic or entirely new functionalities. The nitrogen atoms in the quinoxaline ring of this compound provide potential coordination sites, making it an attractive organic component for hybrid materials.

Future research could explore:

Functionalized Quantum Dots (QDs) : The compound could be investigated as a surface ligand for semiconductor quantum dots (e.g., CdSe, InP). Its coordination to the QD surface could passivate surface defects and its electronic properties could facilitate charge transfer, potentially improving the efficiency of QDs in light-emitting or photovoltaic applications.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : Derivatives of this compound containing additional coordinating groups (e.g., carboxylates, pyridyls) could serve as building blocks (linkers) for highly porous and crystalline MOFs or COFs. researchgate.net The resulting frameworks could be explored for applications in gas storage, separation, or heterogeneous catalysis, with the fluoro-functionalized pores offering unique host-guest chemistry.

Polymer Nanocomposites : Dispersing this compound into a polymer matrix could create nanocomposites with enhanced thermal stability or modified optical properties. The fluorinated moiety may also impart hydrophobic or oleophobic characteristics to the material's surface. researchgate.net

Table 3: Potential Hybrid and Nanomaterial Systems
Hybrid SystemRole of this compoundPotential Application
Surface-Modified Quantum DotsPassivating ligand, charge transfer mediator.Enhanced efficiency LEDs and solar concentrators.
Metal-Organic Frameworks (MOFs)Functional organic linker.Selective gas separation, catalysis.
Polymer NanocompositesFunctional filler/dopant.High refractive index coatings, functional plastics. researchgate.net

Contribution to Fundamental Knowledge in Heterocyclic and Organofluorine Chemistry

Beyond specific applications, the study of this compound contributes significantly to the fundamental understanding of chemical principles. This molecule is a model system for exploring the interplay between a π-deficient heterocyclic system and a halogenated substituent.

Key contributions to fundamental knowledge include:

Understanding Structure-Property Relationships : Systematic studies on this molecule and its isomers (e.g., with fluorine at the 2- or 3-position of the phenoxy ring) can provide clear data on how the position of a single fluorine atom influences crystal packing, electronic structure, and material properties. This is a central theme in organofluorine chemistry. rsc.org

Probing Non-Covalent Interactions : The presence of aromatic rings and a fluorine atom makes this compound ideal for studying non-covalent interactions like π-π stacking and C-H···F hydrogen bonds. Understanding how these weak interactions dictate the solid-state architecture is crucial for crystal engineering and material design. rsc.org

Reaction Mechanism Insights : Investigating the reactivity of the C-F bond and the quinoxaline core in this specific molecule can provide valuable mechanistic insights. For example, it can serve as a substrate to study nucleophilic aromatic substitution reactions, shedding light on the activating/deactivating effects of the complex quinoxaline substituent.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Fluorophenoxy)quinoxaline, and how are reaction conditions validated?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 4-fluorophenol derivatives) can react with quinoxaline precursors in polar aprotic solvents (e.g., DMSO) using bases like triethylamine to facilitate substitution . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization. Key validation steps include NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, with ¹⁹F NMR confirming fluorine incorporation .
  • HRMS : Validates molecular weight and purity .
  • FTIR : Identifies functional groups (e.g., C-F stretch at ~1200 cm⁻¹) .
  • X-ray crystallography (if crystallizable): Resolves 3D structure and substituent orientation, as seen in related quinoxaline derivatives .

Q. How is the preliminary biological activity of this compound assessed?

  • Methodological Answer :
  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7) using MTT or SRB assays .
  • Enzyme inhibition : Evaluate kinase (e.g., PI3Kα) or receptor (e.g., adenosine A₃) binding via fluorescence polarization or radioligand assays .
  • Computational docking : Predict binding modes using software like AutoDock, referencing quinoxaline analogs .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of 4-fluorophenoxy-substituted quinoxalines?

  • Methodological Answer :
  • Electron-withdrawing effects : Fluorine enhances metabolic stability and influences π-π stacking in target binding .
  • Kinase inhibition : Molecular dynamics simulations reveal interactions with ATP-binding pockets (e.g., PI3Kα), as shown for piperazinylquinoxaline derivatives .
  • Receptor antagonism : Competitive binding assays (e.g., A₃ adenosine receptor) quantify affinity changes compared to non-fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :
  • Substituent variation : Compare analogs with different substituents (e.g., sulfone, methoxy) using bioactivity data (Table 1) .
  • Computational QSAR : Build regression models linking substituent properties (e.g., Hammett σ) to activity .

Table 1 : SAR of Quinoxaline Derivatives (Adapted from )

SubstituentBiological ActivityKey Effect
4-FluorophenoxyAntiproliferativeEnhanced metabolic stability
2-MethylAntimicrobialIncreased lipophilicity
8-Methoxy-coumarinylTopoisomerase II inhibitionDNA intercalation

Q. What crystallographic strategies resolve structural ambiguities in fluorinated quinoxalines?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using DCM/hexane). Refinement software (e.g., SHELX) resolves fluorine orientation, as demonstrated for 3-(4-fluorophenyl)quinoxaline .
  • CCDC deposition : Archive structures for reproducibility (e.g., CCDC 1983315 for thiophene-quinoxaline hybrids) .

Q. How do metabolic studies evaluate the stability of this compound?

  • Methodological Answer :
  • Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-MS .
  • Comparative studies : Benchmark against non-fluorinated analogs to quantify half-life extension .

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